molecular formula C6H6BrNO B1266871 2-Bromo-6-methoxypyridine CAS No. 40473-07-2

2-Bromo-6-methoxypyridine

Cat. No.: B1266871
CAS No.: 40473-07-2
M. Wt: 188.02 g/mol
InChI Key: KMODISUYWZPVGV-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 g/mol . It is a derivative of pyridine, where the bromine atom is substituted at the second position and a methoxy group is substituted at the sixth position on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry.

Biochemical Analysis

Biochemical Properties

2-Bromo-6-methoxypyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the inhibition of p38α mitogen-activated protein kinase (MAPK), which is crucial in the regulation of inflammatory responses . The interaction with p38α MAPK involves binding to the ATP-binding site, thereby inhibiting its activity and reducing the production of pro-inflammatory cytokines .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been shown to affect the p38α MAPK signaling pathway, leading to altered gene expression and reduced production of inflammatory cytokines . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the ATP-binding site of p38α MAPK, inhibiting its kinase activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately reducing the production of pro-inflammatory cytokines . Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of p38α MAPK activity and reduced cytokine production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits p38α MAPK activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biochemical activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted via the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . It tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific subcellular compartments, such as the nucleus, through post-translational modifications and targeting signals . This localization is essential for its role in modulating gene expression and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-methoxypyridine can be synthesized through several methods. One common method involves the bromination of 6-methoxypyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting 2,6-dibromopyridine with sodium methoxide in ethanol. The reaction mixture is heated to reflux for several hours, followed by extraction and purification to obtain the desired product with high yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2-Bromo-6-methoxypyridine can be compared with other halogenated pyridine derivatives, such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of halogenated pyridine derivatives in chemical research and industry.

Properties

IUPAC Name

2-bromo-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMODISUYWZPVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292619
Record name 2-Bromo-6-methoxypyridine
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Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40473-07-2
Record name 2-Bromo-6-methoxypyridine
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Record name 40473-07-2
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Record name 2-Bromo-6-methoxypyridine
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Record name 2-Bromo-6-methoxypyridine
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Synthesis routes and methods I

Procedure details

250 ml of 28% sodium methoxide methanol solution was added dropwise into a mixture of 200 g of 2,6-dibromopyridine and 150 ml of methanol while heating at 80° C. stirring in an oil bath, followed by stirring under heating for 2 hours as it was. After cooling as it was, the mixture was extracted with diethyl ether-water, and the organic phase was washed with water and brine, dried over anhydrous magnesium sulfate and the solvent was removed, to give 150 g of the target compound.
Name
sodium methoxide methanol
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In an argon atmosphere, sodium methoxide (1.82 g) was added to 2,6-dibromopyridine (8.0 g) in toluene (120 mL), followed by stirring at 120° C. for 13 hours. Subsequently, sodium methoxide (0.728 g) was added to the mixture, followed by stirring at 120° C. for 6 hours. The mixture was cooled in air. The reaction mixture was partitioned between water and ethyl acetate. The organic layer was dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate), to thereby give the title compound in an oily substance (5.64 g, 89%).
Name
sodium methoxide
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.728 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Dried sodium (970 mg, 42.2 mmol) was added portionwise to cooled methanol (50 ml) under nitrogen, and once addition was complete, 2,6-dibromopyridine (10 g, 42.2 mmol) was added portionwise. The resulting suspension was heated under reflux for 24 hours. The cooled reaction was concentrated under reduced pressure, the residue diluted with water (100 ml), and extracted with ethyl acetate (2×75 ml). The organic extracts were dried (MgSO4), and evaporated under reduced pressure to give a pale yellow oil. The crude product was purified by column chromatography on silica gel using an elution gradient of pentane:ethyl acetate (100:0 to 98:2) to give the title compound as a clear oil, 4.23 g.
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

While heating under stirring a mixture of 200 g of 2,6-dibromopyridine and 150 ml of methanol on an oil bath at 80° C., 250 ml of a 28% sodium methoxide/methanol solution was added dropwise slowly. The mixture was heated under stirring as it was for 2 hours, and after standing to cool, it was extracted with diethyl ether-water. The organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent was removed, to give 150 g of the title compound.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In a nitrogen atmosphere, sodium methoxide (36.6 g) was added to 2,6-dibromopyridine (93.0 g) in methanol (200 mL) in an ice bath. The mixture was refluxed for 5 hours and was allowed to cool. The resulting crystals were collected by filtration and the filtrate was concentrated. Water was then added to the residue and the mixture was extracted with methylene chloride. The organic layer was dried over anhydrous sodium sulfate. Evaporation of the solvent gave the title compound as a yellow oil (69.5 g, substantially pure product).
Name
sodium methoxide
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Bromo-6-Methoxypyridine enhance the performance of perovskite nanocrystals in light-emitting diodes?

A: this compound functions as a donor-acceptor ligand, effectively passivating the surface of FA0.8Cs0.2PbBr3 nanocrystals (NCs). [] This interaction stems from the enhanced coordination bond between the pyridine nitrogen and the lead ions (Pb2+) within the nanocrystal structure. [] This passivation reduces surface defects, thereby minimizing energy traps that can hinder radiative recombination of excitons. Consequently, the photoluminescence quantum yield (PLQY) – a measure of light emission efficiency – significantly improves, reaching up to 95.99%. [] This enhanced efficiency translates to brighter and more efficient light-emitting diodes (LEDs) with improved luminance, current efficiency, and external quantum efficiency (EQE). []

Q2: What are the advantages of using this compound as a ligand for perovskite nanocrystals compared to other methods?

A: The utilization of this compound as a post-processing ligand offers a simple and effective passivation strategy for perovskite NCs. [] Unlike complex synthesis procedures, introducing this ligand after NC formation simplifies the fabrication process. Moreover, its donor-acceptor nature facilitates strong binding to the NC surface, leading to enhanced stability. Research demonstrates that this compound-passivated FA0.8Cs0.2PbBr3 NCs exhibit remarkable solution stability, retaining their optical properties for at least six months. [] This stability is crucial for long-term performance and commercial viability of perovskite-based optoelectronic devices.

Q3: Beyond perovskite nanocrystals, what other applications utilize this compound in organic synthesis?

A: this compound serves as a versatile building block in organic synthesis. One notable application is its use in synthesizing cyclopenta[b]pyridin-2,5-dione. [] This compound, a non-glycosidic cardiotonic agent, holds potential for treating heart failure. The synthetic route leverages the reactivity of the bromine and methoxy substituents on the pyridine ring. Through a series of reactions, including regioselective ortho-lithiation, methoxycarbonylation, Heck vinylation, alkene reduction, cyclization, and decarboxylation, this compound is transformed into the desired cyclopenta[b]pyridin-2,5-dione. [] This example highlights the versatility of this compound as a starting material for constructing complex molecules with potential biological activity.

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